molecular formula C₃H₃BrO₃ B1662131 3-Bromopyruvic acid CAS No. 1113-59-3

3-Bromopyruvic acid

Cat. No. B1662131
CAS RN: 1113-59-3
M. Wt: 166.96 g/mol
InChI Key: PRRZDZJYSJLDBS-UHFFFAOYSA-N
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Patent
US04262123

Procedure details

O-phenylenediamine (1.0 g., 0.0092 mol.) was dissolved in tetrahydrofuran (50 ml.) and 3-bromopyruvic acid (1.7 g., 0.0102 mol.) added. The reaction mixture was stirred at room temperature for one hour, during which time the product precipitated as a yellow solid. The product was collected by filtration and crystallized from methylene chloride. (0.91 g., m.p. 221°-223° (dec.) 41%)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[2H][C:2]1[C:7]([2H])=[C:6]([NH2:9])[C:5]([NH2:10])=[C:4]([2H])[C:3]=1[2H].[Br:13][CH2:14][C:15](=O)[C:16](O)=[O:17]>O1CCCC1>[Br:13][CH2:14][C:15]1[C:16](=[O:17])[NH:10][C:5]2[C:6]([N:9]=1)=[CH:7][CH:2]=[CH:3][CH:4]=2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[2H]C1=C(C(=C(C(=C1[2H])N)N)[2H])[2H]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
BrCC(C(=O)O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for one hour, during which time the product
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated as a yellow solid
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
CUSTOM
Type
CUSTOM
Details
crystallized from methylene chloride

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrCC=1C(NC2=CC=CC=C2N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.